Celosianin II

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

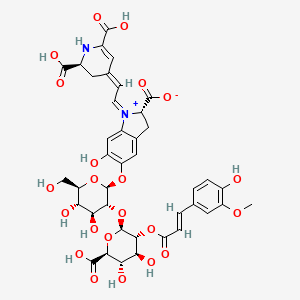

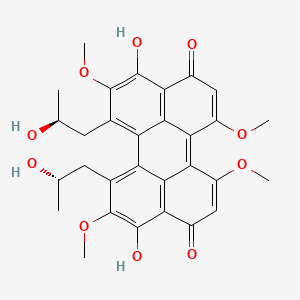

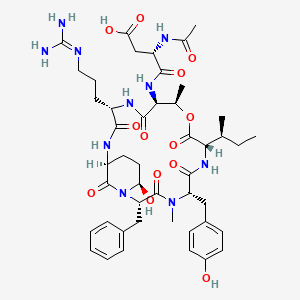

Celosianin II is a betalain and a glycoside. It derives from a betanidin.

Applications De Recherche Scientifique

Betalain Production in Plant Cell Cultures

Celosianin II is a betacyanin, one of the betalain pigments. In a study by Berlin et al. (2004), red-violet cell suspension cultures of Chenopodium rubrum were found to accumulate betacyanins, including celosianin, under specific conditions. This research highlights the potential of using plant cell cultures to produce betalains like celosianin II, which have applications in food coloring and cosmetics due to their vibrant colors and antioxidant properties (Berlin, Sieg, Strack, Bokern, & Harms, 2004).

Betalain Biosynthesis in Quinoa

A study by Imamura et al. (2018) on quinoa seedlings, where betalain accumulates in the hypocotyl, identified the gene CqCYP76AD1-1 as involved in betalain biosynthesis. This gene was linked to the production of betalains, including celosianin II, in the hypocotyl pigmentation process. Understanding these genetic mechanisms can help in the biotechnological production of betalains and potentially lead to agricultural advancements in crops like quinoa (Imamura, Takagi, Miyazato, Ohki, Mizukoshi, & Mori, 2018).

Pharmacological Potential of Celosia Species

In a review by Varadharaj & Muniyappan (2017), the phytochemical and phytotherapeutic properties of Celosia species were discussed, highlighting the medicinal significance of compounds like celosianin II. Celosia species have been used traditionally for treating various disorders, and the presence of compounds like celosianin II contributes to their pharmacological activities. This review underscores the importance of exploring the therapeutic potentials of Celosia-derived compounds in modern medicine (Varadharaj & Muniyappan, 2017).

Propriétés

Numéro CAS |

114847-18-6 |

|---|---|

Nom du produit |

Celosianin II |

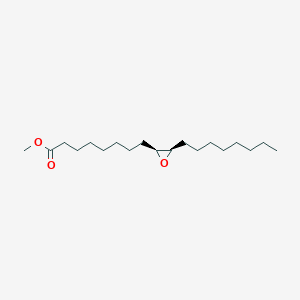

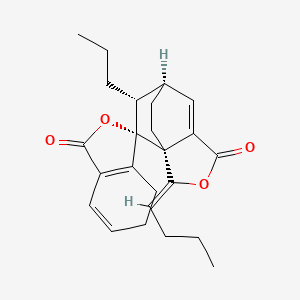

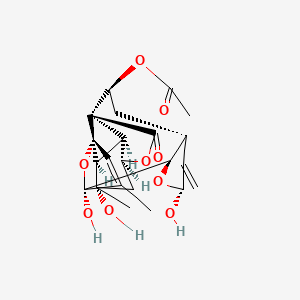

Formule moléculaire |

C40H42N2O22 |

Poids moléculaire |

902.8 g/mol |

Nom IUPAC |

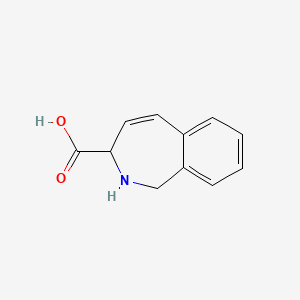

(2S)-5-[(2S,3R,4S,5S,6R)-3-[(2R,3R,4S,5S,6S)-6-carboxy-4,5-dihydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate |

InChI |

InChI=1S/C40H42N2O22/c1-59-24-10-15(2-4-22(24)44)3-5-27(46)62-33-31(50)30(49)32(38(57)58)63-40(33)64-34-29(48)28(47)26(14-43)61-39(34)60-25-12-17-11-21(37(55)56)42(20(17)13-23(25)45)7-6-16-8-18(35(51)52)41-19(9-16)36(53)54/h2-8,10,12-13,19,21,26,28-34,39-40,43,47-50H,9,11,14H2,1H3,(H6,44,45,46,51,52,53,54,55,56,57,58)/t19-,21-,26+,28+,29-,30-,31-,32-,33+,34+,39+,40-/m0/s1 |

Clé InChI |

MPMOZJNSLITZSA-VSOFAJKKSA-N |

SMILES isomérique |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3OC4=C(C=C5C(=C4)C[C@H]([N+]5=C/C=C/6\C[C@H](NC(=C6)C(=O)O)C(=O)O)C(=O)[O-])O)CO)O)O)C(=O)O)O)O)O |

SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(OC2OC3C(C(C(OC3OC4=C(C=C5C(=C4)CC([N+]5=CC=C6CC(NC(=C6)C(=O)O)C(=O)O)C(=O)[O-])O)CO)O)O)C(=O)O)O)O)O |

SMILES canonique |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(OC2OC3C(C(C(OC3OC4=C(C=C5C(=C4)CC([N+]5=CC=C6CC(NC(=C6)C(=O)O)C(=O)O)C(=O)[O-])O)CO)O)O)C(=O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(12bR)-10-bromo-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B1247538.png)